molecular formula C12H13BrO3 B13164186 1-(5-Bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid

1-(5-Bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B13164186
M. Wt: 285.13 g/mol
InChI Key: FIRRVZKWJGQSAX-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a brominated aromatic ring attached to a cyclobutane ring with a carboxylic acid and hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 2-methylphenol to obtain 5-bromo-2-methylphenol. This intermediate is then subjected to a series of reactions, including cyclobutanation and carboxylation, to form the final product. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the carboxylic acid can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a lead compound for the development of new drugs, particularly those targeting specific pathways or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The brominated aromatic ring and cyclobutane structure allow it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The carboxylic acid and hydroxyl groups can also participate in hydrogen bonding and other interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-methylphenyl)-2-hydroxycyclobutane-1-carboxylic acid
  • 1-(5-Bromo-2-methylphenyl)-3-hydroxycyclopentane-1-carboxylic acid
  • 1-(5-Bromo-2-methylphenyl)-3-hydroxycyclohexane-1-carboxylic acid

Uniqueness

1-(5-Bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its specific combination of a brominated aromatic ring and a cyclobutane ring with a carboxylic acid and hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13BrO3/c1-7-2-3-8(13)4-10(7)12(11(15)16)5-9(14)6-12/h2-4,9,14H,5-6H2,1H3,(H,15,16)

InChI Key

FIRRVZKWJGQSAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2(CC(C2)O)C(=O)O

Origin of Product

United States

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